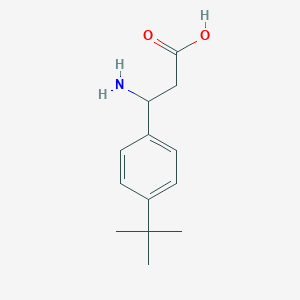

3-Amino-3-(4-tert-butylphenyl)propanoic acid

説明

3-Amino-3-(4-tert-butylphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO2. It is a derivative of beta-alanine, featuring a tert-butyl group attached to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-tert-butylphenyl)propanoic acid typically involves the reaction of tert-butylbenzaldehyde with malonic acid in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by hydrogenation to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Enzyme Inhibition Studies

One of the primary applications of 3-Amino-3-(4-tert-butylphenyl)propanoic acid is in enzyme inhibition studies. Its structural similarity to natural amino acids allows it to serve as a competitive inhibitor in various enzymatic reactions. Researchers have utilized this compound to explore mechanisms of enzyme action and to develop inhibitors that could lead to therapeutic advancements .

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure enables chemists to create derivatives that can enhance biological activity or alter physicochemical properties, making it valuable in drug development and materials science .

Biochemical Research

In biochemical research, this compound has been employed as a noncanonical amino acid for incorporating into proteins via genetic code expansion techniques. This application allows scientists to study protein function and interactions with greater precision, providing insights into cellular processes .

Case Study 1: Enzyme Inhibition

A study demonstrated the effectiveness of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The compound was shown to bind competitively, leading to reduced enzymatic activity and providing a model for designing new inhibitors with therapeutic potential .

Case Study 2: Protein Engineering

In another study, researchers incorporated this compound into proteins using engineered tRNA synthetases. This approach allowed for the examination of how modifications at specific sites could influence protein stability and function, paving the way for advancements in protein engineering techniques .

作用機序

The mechanism of action of 3-Amino-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The compound may also interact with neurotransmitter receptors, contributing to its analgesic effects.

類似化合物との比較

3-(4-tert-Butylphenyl)propanoic acid: Lacks the amino group, making it less versatile in chemical reactions.

(S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid: A tyrosine derivative with different functional properties.

Uniqueness: 3-Amino-3-(4-tert-butylphenyl)propanoic acid is unique due to its combination of an amino group and a tert-butyl-substituted phenyl ring. This structure allows for a wide range of chemical modifications and applications, particularly in medicinal chemistry and material science .

生物活性

3-Amino-3-(4-tert-butylphenyl)propanoic acid, also known as 4-tert-butylphenylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a bulky tert-butyl group that influences its interactions within biological systems. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In a study evaluating various compounds for their ability to inhibit seizures, this compound demonstrated effectiveness in reducing seizure frequency and duration in animal models. The mechanism appears to involve modulation of neurotransmitter release and enhancement of GABAergic activity, which is crucial for maintaining neuronal excitability.

2. Antioxidant Properties

The antioxidant activity of this compound has been documented through various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases.

3. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

4. Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation in experimental models of arthritis and other inflammatory conditions.

Case Study 1: Anticonvulsant Efficacy

A study published in Epilepsy Research assessed the anticonvulsant efficacy of this compound in a rodent model of epilepsy. The results indicated a significant decrease in seizure severity when administered prior to induced seizures compared to control groups. The compound was noted to enhance GABA receptor activity, which is critical for seizure control.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this amino acid derivative against oxidative stress-induced neuronal damage. In cultured neurons exposed to oxidative agents, treatment with this compound led to improved cell viability and reduced markers of apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Enhances GABAergic transmission, contributing to its anticonvulsant effects.

- Antioxidant Activity : Scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Anti-inflammatory Pathways : Inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.

特性

IUPAC Name |

3-amino-3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTSIUCKEVJNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344277 | |

| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-82-7 | |

| Record name | β-Amino-4-(1,1-dimethylethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。